molecular formula C15H22BNO4 B1602378 N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE CAS No. 943911-66-8

N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE

Cat. No.: B1602378
CAS No.: 943911-66-8
M. Wt: 291.15 g/mol
InChI Key: UGQVQMMBKIVZDS-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of N-(2-hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits a complex three-dimensional structure characterized by the integration of multiple functional domains. The benzamide core provides a planar aromatic framework that serves as the central structural element, while the tetramethyl-1,3,2-dioxaborolan-2-yl group introduces a cyclic boronic ester moiety that significantly influences the compound's reactivity profile. The SMILES notation O=C(NCCO)C1=CC=CC(B(OC(C)2C)OC2(C)C)=C1 reveals the precise connectivity pattern, indicating the boronic ester substitution at the meta position relative to the carbonyl group.

Crystallographic analysis of related benzamide compounds provides insights into the expected solid-state behavior of this molecule. The crystal structure analysis of benzamide polymorphs demonstrates that benzamide molecules typically form hydrogen-bonded networks through amide-amide interactions, creating stable crystalline frameworks. In the case of this compound, the presence of the additional hydroxyl group in the N-(2-hydroxyethyl) substituent introduces additional hydrogen bonding possibilities that can significantly influence the crystal packing arrangements.

The boronic ester component exhibits characteristic structural parameters consistent with other tetramethyl-1,3,2-dioxaborolan-2-yl derivatives. X-ray crystallographic studies of boronic acid derivatives reveal that boron-oxygen bond distances in boronic esters typically range from 1.31 to 1.35 Å, which are slightly shorter than those observed in boronic acids. The six-membered dioxaborolane ring adopts a relatively planar conformation, with the boron atom exhibiting trigonal planar geometry that contributes to the compound's reactivity in cross-coupling reactions.

The molecular dimensions and conformational preferences of this compound can be predicted based on the crystal structures of related benzamide boronic esters. The 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide framework provides a structural foundation for understanding the spatial arrangement of functional groups. The meta-substitution pattern places the boronic ester group in a position that minimizes steric interactions with the benzamide functionality while maintaining electronic conjugation through the aromatic ring system.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-11(10-12)13(19)17-8-9-18/h5-7,10,18H,8-9H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQVQMMBKIVZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592129
Record name N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943911-66-8
Record name N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester
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Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from substituted anilines or halogenated benzamides bearing boronate ester groups such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. The 2-hydroxyethyl amine moiety is introduced via amide bond formation with appropriate carboxylic acid derivatives or activated intermediates.

Amide Coupling Reaction

The formation of the amide bond is a critical step in the synthesis. Typical conditions involve:

  • Activation of the carboxylic acid or acid derivative with coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole).
  • Reaction with 2-aminoethanol (ethanolamine) to introduce the N-(2-hydroxyethyl) substituent.
  • Solvents such as DMF (dimethylformamide) are commonly used.
  • Reaction temperatures vary from room temperature to mild heating.

This method affords the N-(2-hydroxyethyl)benzamide scaffold with high selectivity and yields typically above 70%.

Alternative Synthetic Strategies

Additional synthetic routes reported include:

  • Nucleophilic aromatic substitution (S_NAr) reactions on halogenated aromatic precursors with morpholine or other amines, followed by Suzuki coupling to introduce the boronate group.
  • Hydrolysis of nitrile or cyano precursors to amides, followed by functionalization with boronate esters.
  • Protection and deprotection strategies for hydroxyl groups during multi-step syntheses to ensure selectivity and yield optimization.

Representative Preparation Procedure

Step Reagents and Conditions Description Yield (%)
1 3-Bromobenzamide, bis(pinacolato)diboron, PdCl2(dppf)·CH2Cl2, Na2CO3 (aq), DME/H2O, RT to reflux, overnight Suzuki–Miyaura coupling to install boronate ester 75-85
2 N-(2-Hydroxyethyl)amine, EDC·HCl, HOBt, DMF, RT, 12-24 h Amide coupling to introduce hydroxyethyl group 70-80
3 Purification by reverse-phase HPLC or silica gel chromatography Isolation of pure product -

Characterization and Purity

  • NMR Spectroscopy: ^1H NMR and ^13C NMR are used to confirm structural integrity with chemical shifts referenced to TMS or solvent peaks. Typical spectra are recorded at 400-500 MHz and 298 K.
  • Mass Spectrometry: LC-MS or ESI-MS confirms molecular weight and purity.
  • Purity: Compounds are typically purified to ≥95% purity by HPLC before biological evaluation or further use.

Summary of Research Findings

  • The combination of Suzuki–Miyaura coupling and amide bond formation provides a robust and versatile approach to synthesize N-(2-hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
  • Reaction conditions are mild, and the procedures are compatible with various functional groups.
  • Purification via reverse-phase HPLC or silica gel chromatography ensures high purity suitable for medicinal chemistry applications.
  • Yields are generally moderate to high, reflecting the efficiency of the synthetic methodology.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Organic Synthesis

N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is primarily utilized as a reagent in organic synthesis. Its boron-containing dioxaborolane moiety makes it an excellent candidate for various coupling reactions.

Cross-Coupling Reactions

The compound is frequently employed in Suzuki-Miyaura coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the dioxaborolane group facilitates the transfer of boron to a carbon atom during these reactions, enhancing the efficiency and yield of the desired products.

Case Study : In a study involving the synthesis of biaryl compounds, this compound was used as a boron source. The reaction demonstrated high selectivity and yield under mild conditions .

Medicinal Chemistry

The compound's unique structure also lends itself to applications in medicinal chemistry. Its potential as a pharmaceutical intermediate has been explored due to its ability to modify biological activity through structural modifications.

Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit promising anticancer properties. The incorporation of the dioxaborolane unit has been linked to enhanced efficacy against certain cancer cell lines.

Case Study : A series of synthesized derivatives were tested against breast cancer cell lines (MCF-7). The results showed that modifications to the benzamide structure significantly impacted cytotoxicity and selectivity towards cancer cells .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is being investigated for its potential use in material science. Its unique properties may allow it to function as a building block for novel materials with specific functionalities.

Polymer Chemistry

The incorporation of boron into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Research is ongoing into how this compound can be integrated into polymer systems to improve their performance characteristics.

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Organic SynthesisSuzuki-Miyaura coupling reactionsHigh selectivity and yield in biaryl synthesis
Medicinal ChemistryAnticancer drug developmentEnhanced efficacy against breast cancer cell lines
Material SciencePolymer chemistryImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the dioxaborolane moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide.

    N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE is unique due to its combination of a hydroxyethyl group and a dioxaborolane moiety, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, particularly focusing on its role in medicinal chemistry and potential therapeutic applications.

Chemical Structure

The compound is characterized by its unique structure that includes a dioxaborolane moiety which is known for its reactivity and ability to form complexes with biomolecules. The molecular formula is C15H22BNO4C_{15}H_{22}BNO_{4}, and it has a molecular weight of 291.15 g/mol. The IUPAC name reflects its complex functional groups, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzamide derivatives with boron reagents under controlled conditions. The process often utilizes palladium-catalyzed reactions to facilitate the formation of the desired product with high specificity and yield.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties through various mechanisms. For instance:

  • Kinase Inhibition : The compound may act as a kinase inhibitor by binding to ATP-binding sites in kinases involved in cancer progression. This interaction can lead to the inhibition of cell proliferation in cancer cells.
  • Selective Toxicity : Research has shown that boron-containing compounds can selectively target cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapy .

The mechanism by which this compound exerts its effects is believed to involve:

  • Formation of Boron Complexes : The dioxaborolane group can form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • In Vitro Studies : A study investigating the effects of boron-containing compounds on various cancer cell lines demonstrated significant cytotoxicity at low micromolar concentrations. The IC50 values for this compound were found to be in the low nanomolar range against specific cancer types .
  • In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Data Table: Biological Activity Overview

Biological ActivityMechanismObserved Effects
AnticancerKinase inhibitionReduced cell proliferation in cancer cell lines
Selective toxicityTargeting cancer cellsMinimal effects on normal cells
Induction of apoptosisROS generationIncreased apoptosis in tumor tissues

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2-hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl boronate esters (like pinacol boronic esters) with halogenated benzamide precursors. Key steps include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF at 80–100°C (optimal for aryl-aryl coupling) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (methanol/water) to achieve >95% purity .
  • Yield Optimization : Excess boronate ester (1.2–1.5 eq.) and degassed solvents minimize side reactions (e.g., protodeboronation). Reported yields range from 65–85% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the boronate ester’s B-O-C peak (δ 1.3 ppm for pinacol methyl groups) and the benzamide’s NH/OH signals (δ 6.5–8.5 ppm). Aromatic protons in the meta-substituted benzamide appear as doublets (J = 8–10 Hz) .
  • FT-IR : Confirm boronate ester formation via B-O stretching (1340–1310 cm⁻¹) and amide C=O (1680–1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (m/z 366.2155) validates molecular formula .

Q. How can researchers troubleshoot low solubility during in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Use DMSO for stock solutions (10 mM) and dilute in PBS or cell media with ≤0.1% DMSO to avoid cytotoxicity.
  • Structural Modifications : Introduce hydrophilic groups (e.g., PEGylation at the hydroxyethyl moiety) to enhance aqueous solubility without disrupting boronate reactivity .

Advanced Research Questions

Q. How does the boronate ester’s stability under physiological conditions impact biological activity, and how can this be experimentally validated?

  • Methodological Answer :

  • Hydrolysis Kinetics : Monitor boronate degradation via HPLC at pH 7.4 (PBS, 37°C). Half-life (t₁/₂) <24 hours suggests rapid hydrolysis, necessitating prodrug strategies .
  • Activity Correlation : Compare IC₅₀ values in cell-based assays (e.g., cancer cell lines) before and after boronate hydrolysis. A >10-fold drop indicates boronate-dependent activity .

Q. What computational approaches predict the compound’s reactivity in cross-coupling or target-binding scenarios?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling (e.g., Pd-B interaction energy) or boron-mediated enzyme inhibition .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., proteasome inhibitors) to identify key hydrogen bonds between the hydroxyethyl group and catalytic residues .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Confirm stereochemistry and boron coordination geometry. Discrepancies in NMR shifts (e.g., missing NH signals) may indicate polymorphism or solvent effects .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., amide tautomerism) that obscure spectral resolution at room temperature .

Q. What strategies optimize regioselectivity in derivatizing the benzamide scaffold for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use tert-butoxycarbonyl (Boc) protection on the benzamide NH to direct lithiation at the 4-position for halogenation or alkylation .
  • Late-Stage Functionalization : Employ photoredox catalysis to introduce diverse substituents (e.g., trifluoromethyl, cyano) without disrupting the boronate .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms (e.g., enzymatic vs. cell-based)?

  • Methodological Answer :

  • Assay-Specific Artifacts : Test for off-target effects (e.g., redox activity via DPPH radical scavenging) and validate hits with orthogonal assays (e.g., SPR for binding affinity) .
  • Metabolic Stability : Use liver microsomes to assess whether boronate hydrolysis generates active/inactive metabolites, explaining discrepancies between in vitro and in vivo results .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s role in boron neutron capture therapy (BNCT)?

  • Methodological Answer :

  • Boron Quantification : Use ICP-MS to measure ¹⁰B enrichment (>20 µg/g tissue for therapeutic efficacy).
  • Negative Controls : Include boronate-free analogs to isolate BNCT-specific cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE

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